

Protocol for High-Purity Recombinant Amphiphysin Purification

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Compound of Interest		
Compound Name:	amphiphysin	
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This application note provides a detailed protocol for the expression and purification of recombinant **amphiphysin** from E. coli. The described method employs a Glutathione S-Transferase (GST) tag for initial affinity capture, followed by tag removal and subsequent chromatography steps to achieve high purity. This protocol is intended for researchers, scientists, and drug development professionals requiring functional, full-length **amphiphysin** for in vitro assays, structural studies, and interaction analyses.

Introduction

Amphiphysin is a key scaffolding protein involved in clathrin-mediated endocytosis (CME).[1] [2] It plays a crucial role in the recruitment of dynamin to the necks of budding vesicles, a critical step for membrane fission.[3][4][5] Structurally, amphiphysin contains an N-terminal Bin/Amphiphysin/Rvs (BAR) domain responsible for sensing and inducing membrane curvature, a central clathrin and AP2 binding domain, and a C-terminal SH3 domain that interacts with proline-rich motifs in other proteins, most notably dynamin.[1][6] The ability to produce high-purity, recombinant amphiphysin is essential for dissecting its molecular functions and for its potential as a target in drug discovery.

This protocol details a robust method for purifying recombinant human **amphiphysin** 1, which can also be adapted for other N-BAR proteins.[7][8] The strategy involves expression in E. coli as a GST-fusion protein, initial purification using GST affinity chromatography, enzymatic cleavage of the GST tag, and further polishing steps using ion-exchange and size-exclusion chromatography.[7][8]



Materials and Reagents

Table 1: Buffers and Solutions

Buffer/Solution	Composition
LB Agar Plates	10 g/L Tryptone, 5 g/L Yeast Extract, 10 g/L NaCl, 15 g/L Agar, 100 μg/mL Ampicillin
LB Medium	10 g/L Tryptone, 5 g/L Yeast Extract, 10 g/L NaCl
GST Lysis Buffer	50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1% Triton X-100, Protease Inhibitors
GST Wash Buffer	50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, 1 mM DTT
GST Elution Buffer	50 mM Tris-HCl (pH 8.0), 10 mM Reduced Glutathione
Ion-Exchange Buffer A	20 mM Tris-HCl (pH 8.0), 1 mM DTT
Ion-Exchange Buffer B	20 mM Tris-HCl (pH 8.0), 1 M NaCl, 1 mM DTT
Size-Exclusion Buffer	20 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT
IPTG Stock Solution	100 mM Isopropyl β-D-1-thiogalactopyranoside in sterile water
Ampicillin Stock	100 mg/mL in 50% Ethanol
Chloramphenicol Stock	35 mg/mL in Ethanol

Experimental ProtocolsTransformation and Expression

- Thaw a vial of chemically competent E. coli BL21 (DE3) CodonPlus-RIPL cells on ice.
- Add 1-2 μ L of the pGEX vector containing the human **amphiphysin** 1 cDNA to 50 μ L of competent cells.



- Incubate the mixture on ice for 30 minutes.
- Heat-shock the cells at 42°C for 45 seconds and immediately return to ice for 2 minutes.
- Add 950 μL of SOC medium and incubate at 37°C for 1 hour with shaking.
- Spread 100-200 μL of the transformed cells onto an LB agar plate containing 100 μg/mL ampicillin.
- Incubate the plate overnight at 37°C.
- Inoculate a single colony into 50 mL of LB medium with ampicillin and grow overnight at 37°C with shaking.
- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.3 mM.[7]
- Continue to incubate at 18°C for 12-16 hours with shaking.[7]

Cell Lysis and Lysate Clarification

- Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in 30 mL of ice-cold GST Lysis Buffer per liter of culture.
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
- Collect the supernatant containing the soluble GST-amphiphysin.

GST Affinity Chromatography

- Equilibrate a GST affinity column with GST Wash Buffer.
- Load the clarified lysate onto the column at a flow rate of 1 mL/min.[8]



- Wash the column with at least 10 column volumes of GST Wash Buffer at a flow rate of 2 mL/min.[8]
- Elute the GST-**amphiphysin** with GST Elution Buffer at a flow rate of 1 mL/min.[8] Collect 1 mL fractions.
- Analyze the fractions by SDS-PAGE to identify those containing the purified fusion protein.

GST Tag Cleavage

- Pool the fractions containing GST-amphiphysin.
- Add PreScission Protease to the pooled fractions (the exact amount may need optimization, typically 1 unit per 100 μg of fusion protein).
- Dialyze the mixture against GST Wash Buffer overnight at 4°C to remove glutathione and facilitate tag cleavage.

Ion-Exchange Chromatography

- After dialysis, clarify the sample by centrifugation at 20,000 x g for 20 minutes at 4°C to remove any precipitate.
- Equilibrate a Mono Q (anion exchange) or Mono S (cation exchange) column with Ion-Exchange Buffer A. The choice of column depends on the pl of **amphiphysin**.
- Load the sample onto the column.
- Wash the column with Ion-Exchange Buffer A.
- Elute the protein with a linear gradient of 0-100% Ion-Exchange Buffer B over 20 column volumes.
- Collect fractions and analyze by SDS-PAGE to identify those containing tag-free amphiphysin.

Size-Exclusion Chromatography



- Pool the fractions containing amphiphysin from the ion-exchange step and concentrate using an appropriate centrifugal filter device.
- Equilibrate a Superdex 200 or similar size-exclusion column with Size-Exclusion Buffer.
- Load the concentrated sample onto the column.
- Run the chromatography at a constant flow rate (e.g., 0.5 mL/min).
- Collect fractions and analyze by SDS-PAGE for purity.
- Pool the purest fractions, determine the protein concentration, and store at -80°C.

Data Presentation

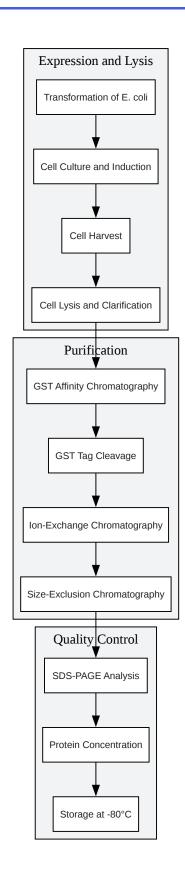
Table 2: Typical Purification Yields and Purity

Purification Step	Total Protein (mg)	Amphiphysin (mg)	Purity (%)
Clarified Lysate	500	25	~5
GST Affinity Eluate	30	20	>85
Ion-Exchange Eluate	15	12	>95
Size-Exclusion Eluate	10	9	>98

Note: Yields are approximate and can vary depending on expression levels and purification efficiency.

Visualization of Workflow and Signaling Pathway

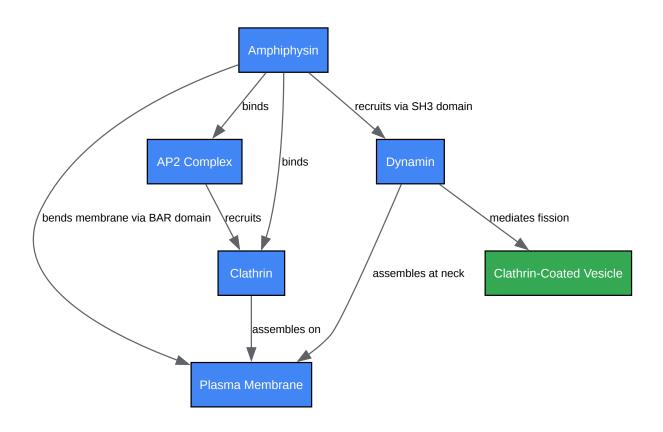




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Caption: Experimental workflow for recombinant **amphiphysin** purification.





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Caption: Amphiphysin's role in clathrin-mediated endocytosis.

Troubleshooting

Table 3: Common Problems and Solutions



Problem	Possible Cause	Suggested Solution
Low protein expression	Suboptimal induction conditions.	Optimize IPTG concentration, induction temperature, and time.
Codon bias in E. coli.	Use an E. coli strain like BL21 (DE3) CodonPlus that contains extra copies of rare tRNA genes.	
Protein is in inclusion bodies	High expression rate leading to misfolding.	Lower the induction temperature (e.g., 16-20°C) and IPTG concentration.
Low binding to GST column	GST tag is not accessible.	Ensure the tag is properly folded; consider adding a linker between GST and amphiphysin.
Incorrect buffer conditions.	Verify the pH and composition of the lysis and wash buffers.	
Protein precipitates after tag cleavage	Removal of the solubilizing GST tag leads to aggregation.	Perform cleavage in the presence of additives like glycerol (5-10%) or L-arginine (50-100 mM).[7][8]
Poor separation in subsequent chromatography	Protein is aggregated or degraded.	Analyze samples by SDS-PAGE at each step. Add protease inhibitors to all buffers. Perform size-exclusion chromatography to separate monomers from aggregates.

This comprehensive protocol, when followed diligently, should enable the successful purification of high-quality recombinant **amphiphysin** suitable for a wide range of downstream applications.



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